molecular formula C9H8BrNO B11881433 3-Bromo-1-methylindolin-2-one

3-Bromo-1-methylindolin-2-one

Cat. No.: B11881433
M. Wt: 226.07 g/mol
InChI Key: LCBUSYFIDPTLMX-UHFFFAOYSA-N
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Description

3-Bromo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method is the reaction of 1-methylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cycloaddition reactions, the compound’s bromine atom participates in the formation of new bonds, leading to the synthesis of heterocyclic structures. The compound’s reactivity is influenced by the electron density distribution in the indole ring, which facilitates its participation in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and properties compared to other indolin-2-one derivatives. This unique substitution pattern allows for specific interactions in chemical reactions and potential biological activities .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3

InChI Key

LCBUSYFIDPTLMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)Br

Origin of Product

United States

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